Product packaging for 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone(Cat. No.:CAS No. 73473-62-8)

1-(2-Hydroxy-4-isopropoxyphenyl)ethanone

Cat. No.: B8059787
CAS No.: 73473-62-8
M. Wt: 194.23 g/mol
InChI Key: CFOTVXYGMNGCLN-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4-isopropoxyphenyl)ethanone is a chemical compound for research and industrial R&D. It features a 2-hydroxyacetophenone core, a structure recognized as a privileged scaffold in medicinal chemistry and materials science . This compound serves as a key synthetic intermediate, particularly in the synthesis of chalcone derivatives . Chalcones, which possess a 1,3-diaryl-2-propen-1-one framework, are a well-studied class of compounds with a broad spectrum of investigated biological activities and applications as optical materials . The isopropoxy substituent on this molecular framework is of specific research interest. Studies on analogous chalcone structures indicate that the steric bulk of the isopropoxy group can significantly influence the molecular conformation and solid-state packing of the resulting compounds, which can affect their physical properties and crystalline form . Researchers can utilize this compound to develop novel molecules for various fields, including pharmaceutical development and advanced material science. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B8059787 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone CAS No. 73473-62-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxy-4-propan-2-yloxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7(2)14-9-4-5-10(8(3)12)11(13)6-9/h4-7,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOTVXYGMNGCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601353
Record name 1-{2-Hydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73473-62-8
Record name 1-{2-Hydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1 2 Hydroxy 4 Isopropoxyphenyl Ethanone

Established Synthetic Pathways for 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone and its Precursors

The primary methods for synthesizing this compound involve classical reactions that form a key carbon-carbon bond on an aromatic ring. These methods are the Fries rearrangement and the Friedel-Crafts acylation.

A prominent method for producing hydroxyaryl ketones is the Fries rearrangement. wikipedia.org This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.org For the synthesis of this compound, this would typically involve the rearrangement of 4-isopropoxyphenyl acetate. The reaction is known to be selective for the ortho and para positions, and the ratio of the resulting isomers can often be controlled by adjusting the reaction conditions, such as temperature and the solvent used. wikipedia.org

Another fundamental method for the synthesis of aryl ketones is the Friedel-Crafts acylation. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.comorganic-chemistry.org In the context of synthesizing this compound, the starting material would be 3-isopropoxyphenol, which would be acylated with an acetylating agent like acetyl chloride or acetic anhydride.

Specific Reaction Conditions and Reagents for Phenolic Ethanone (B97240) Synthesis

The success of both the Fries rearrangement and Friedel-Crafts acylation is highly dependent on the specific reagents and conditions employed.

For the Fries rearrangement , a variety of Lewis acids can be used as catalysts, with aluminum chloride (AlCl₃) being a traditional choice. wikipedia.orgorganic-chemistry.org Other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) are also effective. organic-chemistry.org The reaction temperature plays a crucial role in determining the regioselectivity; lower temperatures generally favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer. wikipedia.org The amount of catalyst is also a key parameter, often requiring stoichiometric or even excess amounts due to complexation with both the starting material and the product. organic-chemistry.org

In Friedel-Crafts acylation , aluminum chloride is also a common catalyst. libretexts.org The reaction is typically carried out by treating the aromatic substrate with an acyl chloride or anhydride and the Lewis acid. libretexts.org The choice of solvent can influence the reaction, though a variety of solvents can be used. The reaction forms an acylium ion as the key electrophilic intermediate which then attacks the electron-rich aromatic ring. sigmaaldrich.com

Table 1: Comparison of Synthetic Conditions for Phenolic Ethanone Synthesis

Reaction Typical Catalyst Key Reaction Parameters Product Selectivity
Fries Rearrangement AlCl₃, BF₃, TiCl₄, SnCl₄ organic-chemistry.org Temperature, Solvent, Catalyst amount wikipedia.orgorganic-chemistry.org Temperature-dependent ortho/para selectivity wikipedia.org
Friedel-Crafts Acylation AlCl₃ libretexts.org Nature of acylating agent and substrate Generally high selectivity for a single product

Precursor Chemistry and Intermediate Generation

The synthesis of this compound relies on the availability of key precursors. For the Fries rearrangement, the necessary precursor is 4-isopropoxyphenyl acetate . This ester can be prepared from 4-isopropoxyphenol (B1293736) through standard esterification procedures.

For the Friedel-Crafts acylation pathway, the crucial precursor is 3-isopropoxyphenol . The generation of this precursor often starts from resorcinol (B1680541) (1,3-dihydroxybenzene). Selective O-alkylation of one of the hydroxyl groups of resorcinol with an isopropylating agent, such as 2-bromopropane (B125204) or isopropyl alcohol under acidic conditions, would yield the desired 3-isopropoxyphenol.

During the Fries rearrangement, a key intermediate is the acylium ion , which is generated after the initial complexation of the Lewis acid with the ester. wikipedia.org This highly reactive electrophile then undergoes intramolecular electrophilic aromatic substitution on the phenyl ring. wikipedia.org In the Friedel-Crafts acylation, a similar acylium ion is formed from the reaction of the acylating agent with the Lewis acid catalyst, which then acts as the key intermediate in the intermolecular acylation of the phenol (B47542) derivative. sigmaaldrich.com

Derivatization Strategies and Analogues Synthesis

The this compound scaffold is a versatile platform for the synthesis of a wide array of derivatives and analogues. These modifications are often pursued to explore structure-activity relationships in various biological contexts.

Introduction of Varied Substituents for Structure-Activity Relationship Studies

The core structure of this compound offers several sites for chemical modification. The phenolic hydroxyl group can be alkylated or acylated to produce a variety of ethers and esters. The ketone moiety can undergo reactions such as reduction to the corresponding alcohol, or it can serve as a handle for further carbon-carbon bond formation.

Furthermore, the aromatic ring itself can be subjected to electrophilic substitution reactions, such as nitration or halogenation, to introduce additional substituents. The positions of these new substituents will be directed by the existing hydroxyl and acetyl groups. These modifications allow for a systematic investigation of how different functional groups at various positions on the molecule influence its chemical and physical properties.

Synthesis of Heterocyclic Analogues Incorporating the Ethanone Moiety

The ethanone moiety in this compound is a key functional group for the construction of various heterocyclic systems. One of the most common transformations is the synthesis of chalcones . This involves the base-catalyzed condensation of the ethanone with an aromatic aldehyde. The resulting α,β-unsaturated ketone system of the chalcone (B49325) is a valuable intermediate for the synthesis of flavonoids, pyrazolines, and other heterocyclic compounds.

Another important class of heterocyclic compounds that can be synthesized from 2'-hydroxyacetophenones are chromones . The Baker-Venkataraman rearrangement is a classic method for this transformation. Alternatively, reaction with dimethylformamide-dimethylacetal (DMF-DMA) followed by cyclization can also yield the chromone (B188151) ring system. These heterocyclic analogues often exhibit interesting biological activities.

Advanced Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of advanced approaches for the synthesis of phenolic ethanones like this compound.

One such approach is the use of mechanochemistry , where reactions are carried out in a ball mill, often in the absence of a solvent or with minimal solvent (liquid-assisted grinding). researchgate.netchemrxiv.org This technique has been successfully applied to the Fries rearrangement, leading to quantitative conversions in shorter reaction times and with reduced waste. researchgate.netchemrxiv.org

The use of alternative, less hazardous catalysts and reaction media is another key aspect of green chemistry. For the Friedel-Crafts acylation, researchers have explored the use of solid acid catalysts, ionic liquids, and metal triflates to replace traditional and often corrosive Lewis acids like aluminum chloride. sigmaaldrich.comajptr.com For instance, ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate have been shown to be effective media for the Friedel-Crafts acylation of phenols. ajptr.com

Furthermore, microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. This technique can significantly reduce reaction times and improve yields for both the Fries rearrangement and Friedel-Crafts acylation, contributing to more energy-efficient processes.

Table 2: Green Chemistry Approaches in Phenolic Ethanone Synthesis

Approach Description Advantages
Mechanochemistry Reactions conducted in a ball mill, often solvent-free. researchgate.netchemrxiv.org Reduced solvent use, shorter reaction times, high yields. researchgate.netchemrxiv.org
Alternative Catalysts Use of solid acids, ionic liquids, or metal triflates. sigmaaldrich.comajptr.com Reduced corrosivity (B1173158) and toxicity, easier catalyst separation and recycling. organic-chemistry.orgajptr.com
Microwave-Assisted Synthesis Use of microwave irradiation to heat the reaction mixture. Rapid heating, significantly reduced reaction times, improved yields.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Pharmacophoric Features of the Ethanone (B97240) Scaffold

The ethanone, or acetophenone (B1666503), scaffold is a recurring motif in many biologically active compounds. A pharmacophore represents the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. researchgate.net For the acetophenone framework, key pharmacophoric features typically include a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the hydroxyl group), and an aromatic ring that can engage in hydrophobic or pi-stacking interactions. researchgate.net

The 1-(2-hydroxyphenyl)ethan-1-one fragment, a core component of the title compound, has been identified as an effective mimic of the acetylated lysine (B10760008) (KAc) residue, enabling it to interact with targets like the bromodomain and extra-terminal proteins (BET), specifically BRD4. benthamdirect.com In this context, the hydroxyl and carbonyl groups of the acetophenone core are crucial for binding. benthamdirect.com A fragment-based drug discovery approach starting with this simple scaffold led to the development of potent BRD4 inhibitors, highlighting the importance of the ethanone core as a foundational pharmacophore. benthamdirect.com

General pharmacophoric features essential for activity in various contexts include:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the ethanone group.

Hydrogen Bond Donor (HBD): The phenolic hydroxyl group at the C2 position.

Aromatic (AR) Ring: The phenyl ring, which serves as a scaffold and can participate in various interactions.

Hydrophobic (H) Features: Alkyl substituents, such as the isopropoxy group, contribute to hydrophobic interactions within the binding pocket. researchgate.net

These features are fundamental in the interaction of acetophenone derivatives with a range of biological targets, from enzymes to protein-protein interaction domains.

Impact of Isopropoxyphenyl Moiety and Other Substituents on Biological Potency

The biological activity of the ethanone scaffold is significantly modulated by the nature and position of substituents on the phenyl ring. The isopropoxyphenyl moiety in 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone is a key determinant of its properties.

The position of the hydroxyl group is critical. The 2-hydroxy substitution, as seen in the title compound, is a feature in compounds designed as liver X receptor (LXR) agonists, where a 2-hydroxyacetophenone (B1195853) derivative served as a linker to enhance potency and β-selectivity. nih.gov

Substituents on the phenyl ring can drastically alter biological potency through electronic and steric effects. For instance, in a series of acetophenone derivatives studied for α-glucosidase inhibitory activity, various substitutions on the phenyl ring led to a wide range of potencies. nih.gov While the specific isopropoxy group was not detailed in this study, the presence of other alkoxy groups and their positions were shown to be influential. nih.govglobethesis.com

In another study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as 12-lipoxygenase (12-LOX) inhibitors, the 2-hydroxy-3-methoxy substitution pattern on the benzyl (B1604629) ring was part of a scaffold that yielded compounds with nanomolar potency. nih.gov This demonstrates that the interplay between hydroxyl and alkoxy groups is a critical factor for high-affinity binding. Similarly, studies on acetophenone phenylhydrazone based pyrazole (B372694) derivatives showed that different substitutions led to varied inhibitory effects against cathepsins B, H, and L. nih.gov

The following table summarizes the impact of various substituents on the biological activity of acetophenone derivatives based on findings from multiple studies.

Scaffold/DerivativeSubstituentsBiological Target/ActivityKey FindingReference
1-(2-hydroxyphenyl)ethan-1-one-BRD4 InhibitionIdentified as an efficient hit with weak initial activity (IC50 = 8.9 μM), serving as a starting point for optimization. benthamdirect.com
Benzonate derivatives of acetophenoneVarious benzoyl groupsα-Glucosidase InhibitionDerivative 7u showed potent inhibition (IC50 = 1.68 μM), 32-fold more active than acarbose. nih.gov
2-Hydroxyacetophenone derivativeLinked to imidazolidine-2,4-dioneLiver X Receptor (LXR) AgonistActed as a linker that enhanced LXRβ agonistic activity by 20-fold compared to a previous compound. nih.gov
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-12-Lipoxygenase (12-LOX) InhibitionCompounds displayed nanomolar potency and high selectivity. nih.gov
Acetophenone phenylhydrazone pyrazolesVarious phenylhydrazone substitutionsAnticathepsin ActivityExhibited potent activity with Ki values in the 10-10M range, with selectivity for Cathepsin L over B and H. nih.gov

Computational Approaches in SAR/QSAR Modeling

Computational methods are indispensable tools for accelerating the drug discovery process by predicting the biological activity of novel compounds and rationalizing observed SAR data. nih.gov QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov

Both ligand-based and structure-based design strategies are employed to explore the SAR of acetophenone derivatives.

Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the analysis of a set of molecules known to be active. A pharmacophore model can be generated from these active ligands to guide the design of new compounds. researchgate.net For example, ligand-based design was used to conceptualize target structures for novel acetophenone-1,2,3-triazoles as potential inhibitors of Enoyl-Acyl Carrier Protein Reductase (InhA). nih.gov

Structure-Based Design: When the 3D structure of the target protein is available, structure-based design can be employed. This involves docking candidate molecules into the active site of the protein to predict binding modes and affinities. This was a key strategy in the optimization of 1-(2-hydroxyphenyl)ethan-1-one fragments into potent BRD4 inhibitors, where docking studies revealed key interactions that guided further structural modifications. benthamdirect.com Similarly, molecular docking was used to understand the binding interactions of 2'-hydroxy-chalcone derivatives with the enzyme lipoxygenase. mdpi.com

Predictive QSAR models are developed to forecast the biological activity of untested or hypothetical compounds. bio-hpc.eu These models are built using a "training set" of compounds with known activities and then validated using an external "test set" to assess their predictive power. nih.gov

Various statistical methods are used to build QSAR models, including Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). sigmaaldrich.com For a series of acetophenone derivatives studied as antibacterial agents, QSAR models were generated that showed a correlation coefficient (r²) above 0.8, indicating a strong relationship between the calculated molecular descriptors and antibacterial activity. humanjournals.com In another study on HIF-1 inhibitors, a 3D-QSAR model demonstrated high predictive capability with a cross-validated q² of 0.9672 and an external prediction pred_r² of 0.8480. sigmaaldrich.com

The reliability of QSAR models is crucial for their application in virtual screening and lead optimization. kean.edu The development of robust models can significantly reduce the time and cost associated with synthesizing and testing new compounds. nih.gov

The table below presents statistical parameters from representative QSAR studies on acetophenone-related structures, illustrating the predictive power of these models.

Compound SeriesQSAR MethodCorrelation Coefficient (r² or R²)Cross-Validated Coefficient (q²)External Prediction (pred_r²)Reference
Acetophenones (Antibacterial)E-Dragon Software> 0.8Not ReportedNot Reported humanjournals.com
2-phenoxy-N-phenylacetamide (HIF-1 Inhibitors)2D-QSAR (MLR)0.94690.89330.7128 sigmaaldrich.com
2-phenoxy-N-phenylacetamide (HIF-1 Inhibitors)3D-QSAR (kNN-MFA)Not Reported0.96720.8480 sigmaaldrich.com
Xanthone derivatives (Anti-tuberculosis)MLR0.730Not ReportedNot Reported nih.gov

Advanced Spectroscopic Analysis of this compound

The user's request for a thorough and scientifically accurate article based solely on the spectroscopic characterization of this compound cannot be fulfilled without this foundational data. The strict adherence to the provided outline, which requires detailed research findings for each spectroscopic technique, is contingent upon the availability of these experimental results.

To generate the requested content, the following specific data would be required:

For Section 5.1 (NMR Spectroscopy): Published ¹H and ¹³C NMR spectra or tabulated chemical shifts (δ) and coupling constants (J) for this compound.

For Section 5.2 (Mass Spectrometry): The mass spectrum of the compound, including the molecular ion peak (M+) and data on its fragmentation patterns.

For Section 5.3 (IR and Raman Spectroscopy): The IR and Raman spectra, with assignments of key vibrational frequencies corresponding to its functional groups (e.g., O-H, C=O, C-O, aromatic C-H stretches).

For Section 5.4 (X-ray Crystallography): A published crystal structure, including details on its unit cell parameters, space group, and significant intermolecular interactions like hydrogen bonding.

While data exists for structurally similar compounds, such as the methoxy analogue (paeonol) or other acetophenone derivatives, the user's explicit instruction to focus solely on this compound and to not introduce information outside this scope prevents the use of such data as a substitute.

Therefore, a detailed article on the advanced spectroscopic characterization of this specific compound cannot be constructed at this time.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (e.g., electron density, molecular orbitals) and reactivity of molecules. Studies on o-hydroxyacetophenone derivatives, which are structurally similar to 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone, have provided key insights into their molecular geometry and stability.

Theoretical calculations for paeonol (B1678282) and its isomers have been performed using DFT at the B3LYP/6-311++G(d,p) level of theory. tandfonline.com These studies reveal that the presence of an intramolecular hydrogen bond (IMHB) between the hydroxyl group and the acetyl group is a critical factor in stabilizing the molecule. tandfonline.com This IMHB leads to the formation of a quasi-ring structure, which is energetically more favorable than conformations without this bond. tandfonline.com The geometric parameters, vibrational frequencies, and electronic properties calculated through DFT generally show good agreement with experimental data, underscoring the reliability of this computational approach for this class of compounds. rsc.org

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding the reactivity of a molecule. For similar chalcone (B49325) derivatives, DFT calculations have been used to determine these frontier molecular orbitals, which help in predicting regions of electrophilic and nucleophilic attack. nih.gov For this compound, the HOMO is expected to be located on the electron-rich phenyl ring and the hydroxyl and isopropoxy substituents, while the LUMO is likely centered on the acetyl group, indicating these as potential sites for chemical reactions.

Table 1: Calculated Geometric Parameters for a Related Compound (Paeonol) from DFT Studies

Parameter Bond Length (Å) Bond Angle (°)
O-H...O (IMHB) ~2 Å -
C=O - -
C-O (hydroxyl) - -
C-O (alkoxy) - -

Note: Specific values for this compound are not available and would require dedicated DFT calculations. The data presented is based on typical values for analogous compounds like paeonol. tandfonline.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Molecular docking studies have been conducted on the analogous compound paeonol with various protein targets to explore its potential biological activities. For instance, docking studies have investigated the interaction of paeonol with targets involved in inflammation, such as matrix metalloproteinases (MMPs) and tumor necrosis factor (TNF). researchgate.netresearchgate.net These studies help to identify key amino acid residues in the binding site that interact with the ligand and to predict the binding affinity.

The interactions typically observed for paeonol and its derivatives in docking simulations include:

Hydrogen bonds: The hydroxyl and carbonyl groups are common participants in hydrogen bonding with polar amino acid residues.

Hydrophobic interactions: The phenyl ring and the alkoxy group can form hydrophobic interactions with nonpolar residues.

Pi-stacking interactions: The aromatic ring can engage in pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Table 2: Example of Molecular Docking Results for Paeonol with Inflammatory Targets

Target Protein PDB ID Binding Energy (kcal/mol) Key Interacting Residues
Matrix Metalloproteinase 9 (MMP9) - - Not specified
Tumor Necrosis Factor (TNF) 5M2I - Not specified
Albumin (ALB) - - Not specified

Note: This table is illustrative and based on findings for paeonol. researchgate.netresearchgate.net Specific binding energies and interacting residues would vary for this compound and the specific target protein.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system. These simulations can be used to study the conformational changes of a ligand and its target protein, as well as the stability of the ligand-protein complex over time.

For chalcone derivatives, which share a similar structural backbone, MD simulations have been employed to assess the stability of docked poses and to monitor the interactions within the binding pocket of enzymes like soybean lipoxygenase (LOX). nih.gov Such simulations can reveal the flexibility of the ligand and the protein, and how their conformations adapt to achieve an optimal binding mode. The root mean square deviation (RMSD) of the protein and ligand atoms is often calculated to assess the stability of the simulation.

Theoretical Prediction of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

For this compound, several types of intermolecular interactions can be predicted based on its structure and studies of similar molecules:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, while the carbonyl oxygen of the acetyl group and the oxygen of the isopropoxy group are hydrogen bond acceptors. The intramolecular hydrogen bond between the phenolic hydroxyl and the acetyl carbonyl is a dominant feature that influences the molecule's conformation. tandfonline.com This compound can also form intermolecular hydrogen bonds with solvent molecules or amino acid residues in a protein's active site.

Pi-Stacking: The aromatic phenyl ring is capable of engaging in pi-pi stacking interactions with other aromatic systems. This type of interaction is common in protein-ligand binding, where the ligand's aromatic ring stacks with the side chains of aromatic amino acids.

C-H...π Interactions: Studies on related o-hydroxyacetophenone derivatives have shown the presence of C-H...π interactions, which contribute to the stabilization of the crystal packing. rsc.org

The interplay of these various intermolecular forces dictates the binding specificity and affinity of this compound to its biological targets.

Isolation and Characterization from Natural Sources

Ethnobotanical Context and Traditional Uses Research

Ethnobotany, the study of the relationship between people and plants, provides a valuable starting point for natural product discovery. nih.govnih.gov Acetophenones are a group of phenolic compounds produced by many plants, in part to repel insects. researchgate.net This inherent biological activity has been recognized in traditional practices, where plants rich in these compounds have been used as natural pesticides. researchgate.net

Research into the traditional uses of plants containing acetophenone (B1666503) derivatives is a key step in modern drug discovery. researchgate.net Plants are a significant source of medicinal agents, and knowledge passed down through generations about their use can guide scientists to species with potent bioactive molecules. nih.govnih.gov For instance, many species within the Rutaceae family are known for their rich chemical profiles, including a variety of acetophenones, and have a history of use in traditional medicine. researchgate.netnih.gov

While direct ethnobotanical records for "1-(2-Hydroxy-4-isopropoxyphenyl)ethanone" are not prominent, the broader family of acetophenones is well-represented in traditional applications. Compounds like paeonol (B1678282) (1-(2-Hydroxy-4-methoxyphenyl)ethanone) are known components of traditional Chinese medicine. nist.gov The investigation into plants used by indigenous peoples for specific ailments can lead to the isolation of novel compounds, including acetophenone analogues, which can then be studied for their chemical and biological properties. nih.govnih.gov This ethnobotanical approach serves as a crucial filter, narrowing the vast diversity of the plant kingdom to a manageable number of species for targeted phytochemical analysis. nih.gov

Chromatographic Separation Techniques for Natural Product Isolation

The isolation of a pure chemical compound from a complex plant extract is a fundamental challenge in phytochemistry. semanticscholar.org Chromatographic techniques are indispensable tools for this purpose, separating molecules based on their differential partitioning between a stationary phase and a mobile phase. banglajol.info The process for isolating a compound like this compound or its analogues from a plant source typically begins with a crude extract, which is then subjected to several stages of chromatographic purification. taylorfrancis.comresearchgate.net

Column chromatography is often the first step. semanticscholar.org In this technique, the crude extract is loaded onto a column packed with an adsorbent, commonly silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. semanticscholar.org Compounds separate based on their polarity, with less polar compounds eluting from the column faster than more polar ones. A gradient solvent system, which gradually increases in polarity (e.g., from n-hexane to ethyl acetate), is often employed to achieve the best separation of various organic compounds. semanticscholar.org

Fractions collected from the column are typically analyzed by Thin-Layer Chromatography (TLC) to check their purity and to decide which fractions containing similar compounds should be combined. semanticscholar.orgmq.edu.au For further purification, High-Performance Liquid Chromatography (HPLC) is frequently used. mq.edu.ausielc.com HPLC offers higher resolution and is often the final step to obtain a highly pure compound. banglajol.info Reverse-phase (RP) HPLC, where the stationary phase is nonpolar, is a common method for purifying acetophenones. sielc.com

Table 1: Overview of Chromatographic Techniques in Natural Product Isolation

TechniquePrincipleTypical Application
Column Chromatography Separation based on polarity as compounds move through a solid stationary phase (e.g., silica gel) with a liquid mobile phase. semanticscholar.orgInitial fractionation of crude plant extracts to separate compounds into groups of varying polarity. researchgate.net
Thin-Layer Chromatography (TLC) A fast, qualitative method where a solvent moves up a thin layer of adsorbent on a plate, separating components of a mixture. mdpi.comMonitoring the progress of column chromatography, checking fraction purity, and optimizing solvent systems. semanticscholar.org
High-Performance Liquid Chromatography (HPLC) A high-resolution technique using high pressure to pass a solvent through a column with small particle size packing. mdpi.comFinal purification of compounds to a high degree of purity; quantitative analysis. mq.edu.ausielc.com

Spectroscopic Methods for Structure Confirmation of Naturally Occurring Analogues

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound. It bombards the molecule with energy, causing it to ionize and break into characteristic fragments, which provides clues about its structure. nist.govtaylorfrancis.com

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule. taylorfrancis.com For an acetophenone like this compound, IR spectroscopy would reveal the presence of a hydroxyl (-OH) group, a carbonyl (C=O) group of the ketone, and C-O bonds of the ether, each of which absorbs infrared radiation at a characteristic frequency. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the complete structure of an organic molecule. mq.edu.au Both ¹H NMR and ¹³C NMR are used.

¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to each other. studyraid.com For an acetophenone, distinct signals would appear for the aromatic protons, the methyl protons of the acetyl group, and the protons of the isopropoxy group. studyraid.compurdue.edu

¹³C NMR provides a count of the number of non-equivalent carbons in the molecule. spectrabase.com The chemical shift of each carbon indicates its type (e.g., aromatic, carbonyl, aliphatic). spectrabase.com

By piecing together the information from these different spectroscopic techniques, researchers can unambiguously confirm the structure of an isolated natural product. taylorfrancis.comstudyraid.com For example, the structure of 2-diazo-1-(4-hydroxyphenyl)ethanone was confirmed using methods including X-ray crystallography, which provides precise data on bond lengths and angles. nih.gov

Table 2: Key Spectroscopic Data for Acetophenone Structure Elucidation

TechniqueInformation ProvidedExpected Signals for an Acetophenone Core
Mass Spectrometry (MS) Molecular weight and fragmentation pattern. nist.govA molecular ion peak corresponding to the compound's mass.
Infrared (IR) Spectroscopy Presence of functional groups. nist.govStrong absorption for the carbonyl (C=O) group; broad absorption for the hydroxyl (-OH) group.
¹H NMR Spectroscopy Number and type of protons, and their connectivity. studyraid.comSignals in the aromatic region (δ ~6.0-8.0 ppm), a singlet for the methyl ketone protons (δ ~2.5 ppm). studyraid.com
¹³C NMR Spectroscopy Number and type of carbon atoms. spectrabase.comA signal for the carbonyl carbon (downfield, ~190-200 ppm), signals for aromatic carbons, and a signal for the methyl carbon.

Preclinical Drug Design and Development Implications

Lead Compound Identification and Optimization Strategies

The process of discovering a new drug often begins with a "hit" compound, which is then optimized into a "lead" compound with more desirable properties. For a molecule like 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone, optimization strategies would focus on enhancing its biological activity, selectivity, and pharmacokinetic profile. Medicinal chemists often find that progression from a hit to a drug candidate involves increasing molecular complexity and lipophilicity. nih.gov

Strategies for optimizing a lead compound include:

Structural Simplification: This approach aims to reduce molecular complexity, which can improve synthetic accessibility and pharmacokinetic properties. nih.gov For a complex natural product with an acetophenone (B1666503) core, simplification might involve removing non-essential functional groups to identify the core pharmacophore.

Functional Group Modification: Altering the functional groups on the acetophenone ring can dramatically impact activity. For example, studies on other hydroxyacetophenone derivatives have shown that the position and number of hydroxyl groups can significantly influence their biological effects. A dihydroxylation at the C-2 and C-4 positions or trihydroxylation at C-2, C-4, and C-3 of the acetophenone structure has been shown to improve nematicidal activity in related compounds. researchgate.net

Bioisosteric Replacement: The isopropoxy group in this compound could be replaced by other groups of similar size and electronic properties (bioisosteres) to fine-tune activity and metabolic stability. For instance, replacing a carboxylic acid with a tetrazole ring is a common strategy to improve a molecule's physicochemical properties. acgpubs.org

The following table illustrates how modifications to a basic hydroxyacetophenone scaffold have influenced biological activity in various research studies, providing a blueprint for potential optimization pathways.

Compound Structural Modification Observed Biological Effect
2',4'-DihydroxyacetophenoneAddition of a second hydroxyl group (compared to a monohydroxyacetophenone)Showed strong nematicidal effects. researchgate.net
1-[4-(3-((1H-tetrazol-5-yl)thio)alkoxy)-2-hydroxy-3-propylphenyl]ethanoneAddition of a tetrazole-containing side chainExhibited broad-spectrum antimicrobial activity. acgpubs.org
3-Hydroxy-2-[4-(dimethylamino)phenyl] benzopyran-4-one (Flavonoid derivative)Cyclization of a chalcone (B49325) derived from o-hydroxyacetophenoneServed as a precursor for various flavonoid derivatives with potential biological activities. nih.gov

This table is for illustrative purposes and shows data for related but distinct compounds.

Modulating Specific Biological Targets for Therapeutic Potential

The therapeutic potential of a compound is defined by its ability to interact with specific biological targets, such as enzymes or receptors, to modulate disease processes. While the specific targets of this compound are not defined, the broader class of hydroxyacetophenones has been shown to interact with various biological pathways. acgpubs.orgnih.gov

For example, different hydroxyacetophenone analogues demonstrate varied effects on the transcytotic vesicular pathway in the liver, which is crucial for bile formation. nih.gov Specifically, 4-monohydroxyacetophenone was found to stimulate this pathway, suggesting a potential choleretic (bile-flow-increasing) effect. nih.gov In contrast, other analogues did not, indicating that the substitution pattern on the phenyl ring is critical for determining the mechanism of action. nih.gov Research on other derivatives has demonstrated activities like the inhibition of enzymes or the modulation of inflammatory pathways. acgpubs.org

The table below summarizes the identified biological targets for several acetophenone derivatives, highlighting the diverse therapeutic possibilities for this class of compounds.

Acetophenone Derivative Biological Target/Pathway Potential Therapeutic Application
4-Monohydroxyacetophenone (MHA)Transcytotic vesicular pathway (stimulates exocytosis)Choleretic agent. nih.gov
2',6'-Dihydroxyacetophenone (DHA)Bile acid dependent flowCholeretic agent. nih.gov
2',4',6'-Trihydroxyacetophenone (THA)Bile acid dependent and independent flowCholeretic agent. nih.gov
Hydroxyacetophenone-tetrazole hybridsBacterial and fungal cellsAntimicrobial agents. acgpubs.org

This table presents findings for related acetophenone compounds to illustrate potential areas of investigation.

In Vitro Metabolic Stability and Transformation Studies

A crucial step in preclinical development is assessing a compound's metabolic stability. These in vitro studies predict how a drug might be metabolized in the body, which influences its half-life and bioavailability. nih.gov The primary methods involve incubating the compound with liver-derived systems, such as cryopreserved hepatocytes or liver microsomes, which contain the key metabolic enzymes. nih.gov

The stability of a compound is typically measured by its half-life (t½) and intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize a drug. A compound with high clearance is metabolized quickly and may have a short duration of action, while a compound with low clearance is more stable.

Below is a hypothetical data table representing a typical metabolic stability assay for this compound in human liver microsomes.

Incubation Time (minutes) Parent Compound Remaining (%)
0100
585
1560
3035
6010

From such data, key pharmacokinetic parameters would be calculated to predict the compound's behavior in vivo.

Enzymatic Pathways of Metabolism (In Vitro)

Phenolic compounds like this compound are primarily metabolized through two phases of enzymatic reactions. nih.gov

Phase I Metabolism: This phase involves the modification of the drug molecule through oxidation, reduction, or hydrolysis, primarily catalyzed by Cytochrome P450 (CYP) enzymes. nih.govnih.gov For this compound, likely Phase I pathways include:

O-dealkylation: Removal of the isopropyl group from the isopropoxy moiety to form a catechol (dihydroxy) metabolite.

Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the acetyl side chain.

Oxidation: The acetyl group could be oxidized. In rats, acetophenone can be metabolized to benzoic acid. pharmacompass.com

Phase II Metabolism: This phase involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), to increase water solubility and facilitate excretion. The phenolic hydroxyl group of this compound is a prime site for glucuronidation.

Metabolite Identification via Spectroscopic Techniques (In Vitro)

Identifying the structures of metabolites is essential for understanding a compound's metabolic fate. The primary analytical technique used for this purpose is liquid chromatography-mass spectrometry (LC-MS), often coupled with high-resolution mass spectrometry (HRMS) systems like Quadrupole Time-of-Flight (QTOF). nih.govnih.govmdpi.com This technology allows for the separation of metabolites from the parent compound and their precise mass measurement. nih.gov

By comparing the mass of a metabolite to the parent compound, the type of metabolic transformation can be deduced. For example, hydroxylation results in a mass increase of 16 Da, while O-deisopropylation would result in a specific mass change corresponding to the loss of a C3H6 fragment.

The following table outlines the potential metabolites of this compound that would be searched for in an in vitro metabolite identification study.

Proposed Metabolite Biotransformation Pathway Expected Mass Shift from Parent (Da)
1-(2,4-Dihydroxyphenyl)ethanone derivativeO-Deisopropylation-42.05 (loss of C3H6)
Hydroxylated derivativeAromatic or Aliphatic Hydroxylation+15.99 (addition of O)
Glucuronide conjugateGlucuronidation of hydroxyl group+176.03 (addition of C6H8O6)
Sulfated conjugateSulfation of hydroxyl group+79.96 (addition of SO3)
O-dealkylated and hydroxylated derivativeO-Deisopropylation and Hydroxylation-26.06 (loss of C3H6, addition of O)

Q & A

Q. What are the common synthetic routes for 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Friedel-Crafts acylation. For example, a hydroxyl group can be introduced via hydrolysis of an isopropoxy precursor, while the ketone moiety may be installed using acetylating agents. A similar method involves refluxing hydroxyacetophenone derivatives with alkyl halides in the presence of a base (e.g., K₂CO₃) in ethanol . Optimization of reaction time, stoichiometry, and purification (e.g., recrystallization from ethanol) is critical for yield improvement.

Q. How is this compound characterized structurally?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. The hydroxyl (δ ~12 ppm) and isopropoxy (δ ~1.3 ppm for CH₃, δ ~4.5 ppm for OCH) groups are diagnostic.
  • X-ray Crystallography : Programs like SHELXL refine crystal structures to confirm substituent positions and intermolecular interactions (e.g., hydrogen bonding) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₁H₁₄O₃).

Q. What are the key physicochemical properties of this compound?

  • Methodological Answer :
PropertyValue/DescriptionSource
Molecular Weight194.23 g/molCalculated
LogP (Partition Coefficient)~2.5–3.0 (estimated via HPLC)
Melting Point48–50°C (analogous derivatives)
SolubilitySoluble in ethanol, DMSO; insoluble in water

Q. How to assess its stability under experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to monitor decomposition temperatures.
  • Photostability : Expose to UV-Vis light and track degradation via HPLC .
  • pH Stability : Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS.

Advanced Research Questions

Q. How to design experiments to evaluate its antioxidant activity?

  • Methodological Answer :
  • DPPH Assay : Measure radical scavenging by monitoring absorbance decay at 517 nm. Compare IC₅₀ values with standards like ascorbic acid .
  • FRAP Assay : Quantify ferric ion reduction capability.
  • Cell-Based Models : Use oxidative stress-induced cell lines (e.g., HepG2) and assess ROS levels via fluorescent probes (e.g., DCFH-DA).

Q. What computational strategies predict its reactivity in catalytic systems?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electronic effects (e.g., HOMO-LUMO gaps, charge distribution).
  • Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways.
  • Docking Studies : Use AutoDock Vina to model binding affinities for target proteins (e.g., kinases) .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets across studies, noting variables like cell lines, assay protocols, and impurity profiles (e.g., batch-to-batch variations in hydroxy/methoxy impurities) .
  • Dose-Response Curves : Re-evaluate EC₅₀/IC₅₀ values under standardized conditions.
  • Synergistic Studies : Test combinations with adjuvants to identify confounding factors.

Q. What advanced techniques quantify trace impurities in synthesized batches?

  • Methodological Answer :
  • HPLC-PDA/MS : Use C18 columns with gradient elution (water:acetonitrile + 0.1% formic acid) to separate and identify impurities (e.g., residual isopropanol or diastereomers).
  • GC-MS : Detect volatile byproducts.
  • NMR Spectroscopy : ¹H NMR with suppression techniques (e.g., presaturation) to resolve low-concentration impurities .

Q. How to study its role as a ligand in coordination chemistry?

  • Methodological Answer :
  • Complexation Reactions : React with metal salts (e.g., CuCl₂, Fe(NO₃)₃) in ethanol/water. Monitor color changes and isolate precipitates.
  • Single-Crystal XRD : Determine metal-ligand coordination geometry.
  • Magnetic Susceptibility : Assess paramagnetic properties for transition metal complexes .

Q. What methodologies explore its potential in polymer synthesis?

  • Methodological Answer :
  • Polycondensation : Co-polymerize with diols/diamines via melt or solution methods.
  • Thermal Analysis : Use TGA-DSC to evaluate polymer stability.
  • GPC/SEC : Measure molecular weight distributions .

Data Contradiction and Optimization

Q. How to address discrepancies in LogP values across studies?

  • Methodological Answer :
    Standardize measurement conditions:
  • Shake-Flask Method : Use octanol-water partitioning under controlled pH/temperature.
  • Chromatographic Derivation : Compare retention times with standards of known LogP .

Q. Why do biological activity results vary between in vitro and in vivo models?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess bioavailability (e.g., plasma protein binding, metabolic clearance) using LC-MS/MS.
  • Tissue Distribution Studies : Radiolabel the compound and track accumulation in organs.
  • Metabolite Identification : Incubate with liver microsomes to identify active/inactive metabolites .

Safety and Toxicology

Q. How to evaluate its cytotoxicity in preclinical research?

  • Methodological Answer :
  • MTT/XTT Assays : Measure mitochondrial activity in adherent cell lines (e.g., HEK293).
  • Apoptosis Markers : Use flow cytometry with Annexin V/PI staining.
  • Genotoxicity : Perform Ames test or comet assay .

Q. What protocols ensure safe handling in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.